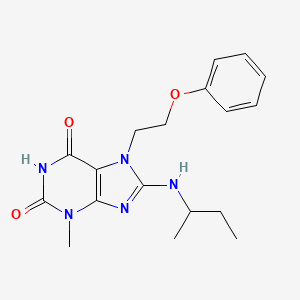![molecular formula C13H19BrClNO3 B12043713 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 62176-30-1](/img/structure/B12043713.png)
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19BrClNO3 and a molecular weight of 352.658 g/mol . This compound is known for its unique structure, which includes a bromine atom, a diethylamino group, and an ethoxy group attached to a benzoic acid moiety. It is often used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the brominated benzoic acid.
Diethylamination: The incorporation of a diethylamino group into the ethoxylated compound.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a chlorosulfonyl group instead of a diethylamino group.
5-Bromo-2-chlorobenzoic acid: Lacks the ethoxy and diethylamino groups, making it less complex.
Uniqueness
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is unique due to its combination of bromine, diethylamino, and ethoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
62176-30-1 |
|---|---|
Formule moléculaire |
C13H19BrClNO3 |
Poids moléculaire |
352.65 g/mol |
Nom IUPAC |
5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H |
Clé InChI |
JREYVLUFFKELMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)




![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
